1,1-Dimethoxy-2-methylpropane
Description
Significance as an Acetal (B89532) in Organic Chemistry
Acetals are geminal-diether derivatives of aldehydes or ketones and are most notable for their use as protecting groups in organic synthesis. hmdb.calibretexts.org The primary function of a protecting group is to mask a reactive functional group within a molecule to prevent it from reacting while other parts of the molecule undergo chemical transformation. libretexts.org The acetal group is stable under neutral or basic conditions but is readily removed by treatment with aqueous acid, regenerating the original carbonyl compound. organic-synthesis.com This stability profile makes acetals like 1,1-dimethoxy-2-methylpropane valuable tools in the multi-step synthesis of complex organic molecules. ontosight.ai
Overview of Research Trajectories and Scholarly Interest
Scholarly interest in this compound is diverse. It appears in studies focused on reaction mechanisms, such as investigations into acid-catalyzed rearrangements. It also serves as a precursor in the synthesis of other valuable chemical intermediates, for instance, in the production of unsaturated ethers. Furthermore, the compound has been identified in the chemical analysis of natural products and as a component in the liquid products from the conversion of biomass. nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(7-3)8-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGOXPFQFTXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194446 | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41632-89-7 | |
| Record name | 1,1-Dimethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41632-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041632897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.438 | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 1,1-Dimethoxy-2-methylpropane
The primary and most well-established method for synthesizing this compound, also known as isobutyraldehyde (B47883) dimethyl acetal (B89532), is through the direct reaction of its aldehyde and alcohol precursors. askfilo.comnih.gov
The standard synthesis involves the reaction of isobutyraldehyde (2-methylpropanal) with two equivalents of methanol (B129727) in the presence of an acid catalyst. askfilo.com This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry for the protection of carbonyl groups. libretexts.org The reaction equilibrium can be driven towards the product, this compound, by removing the water that is formed during the reaction, often through azeotropic distillation. libretexts.org
Table 1: Reactants and Products in the Synthesis of this compound
| Role | Compound Name | IUPAC Name | Molecular Formula |
| Starting Material | Isobutyraldehyde | 2-Methylpropanal | C₄H₈O |
| Reagent | Methanol | Methanol | CH₄O |
| Catalyst | Acid (e.g., HCl, p-TsOH) | N/A | N/A |
| Product | This compound | This compound | C₆H₁₄O₂ |
| Byproduct | Water | Water | H₂O |
The formation of an acetal from an aldehyde and an alcohol under acidic conditions is a reversible, multi-step process. libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of isobutyraldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org
Deprotonation to form a Hemiacetal : A proton is transferred from the oxonium ion to a base (like another methanol molecule), yielding a hemiacetal intermediate. askfilo.commasterorganicchemistry.com Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. libretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water : The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxonium ion. libretexts.org
Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. libretexts.org
Final Deprotonation : The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. libretexts.org
Advanced Synthetic Approaches to this compound Derivatives
The 1,1-dimethoxypropane (B11042) core structure serves as a valuable synthon in more complex organic syntheses, including the preparation of various heterocyclic and functionalized derivatives.
The acetal group in this compound is generally stable but can be a precursor to other functionalities. More commonly, derivatives of the propane (B168953) backbone are synthesized and then subjected to nucleophilic substitution. For instance, a related compound, 1,1-dimethoxy-2-methyl-4-hydroxy butane, can be reacted with carbon tetrachloride and triphenylphosphine (B44618) to produce 4-chloro-1,1-dimethoxy-2-methylbutane. google.com This chloro-derivative possesses a reactive site for nucleophilic substitution (an SN2 reaction), where the chloride ion acts as a leaving group, allowing for the introduction of various nucleophiles (e.g., amines, azides, cyanides) to further elaborate the molecule. libretexts.orgmasterorganicchemistry.com
The synthesis of aminomethyl-substituted compounds often involves the Mannich reaction or subsequent amine exchange reactions. sioc-journal.cn While direct aminomethylation at the C-2 position of this compound is not a standard reaction, derivatives can be prepared that incorporate an amino group. A general strategy involves creating a derivative with a suitable leaving group (like the 4-chloro-1,1-dimethoxy-2-methylbutane mentioned previously) and reacting it with ammonia (B1221849) or a primary/secondary amine. google.comksu.edu.sa This nucleophilic substitution reaction would yield an aminomethyl-substituted dimethoxypropane derivative. Such compounds are valuable building blocks in medicinal chemistry. nih.gov
Derivatives of dimethoxypropane are key reactants in the synthesis of heterocyclic compounds like pyrimidines. A notable method describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgorganic-chemistry.org This process does not use this compound directly but employs a related structural motif. The key precursor, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared from methyl 3,3-dimethoxypropionate. organic-chemistry.org This dimethoxypropane derivative then reacts with a variety of amidinium salts in a cyclocondensation reaction to afford the corresponding pyrimidine (B1678525) esters in moderate to excellent yields. organic-chemistry.orgresearchgate.net This high-yield approach provides a direct route to pyrimidines that are unsubstituted at the 4-position, which can be challenging to achieve with other methods. organic-chemistry.org
Table 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters organic-chemistry.org
| Amidinium Salt Reactant (R-group) | Pyrimidine Product | Yield (%) |
| Acetamidinium chloride (R = CH₃) | Methyl 2-methylpyrimidine-5-carboxylate | 89% |
| Benzamidinium chloride (R = Ph) | Methyl 2-phenylpyrimidine-5-carboxylate | 92% |
| Phenylacetamidinium chloride (R = CH₂Ph) | Methyl 2-benzylpyrimidine-5-carboxylate | 87% |
| 4-Methoxybenzamidinium chloride (R = 4-MeO-C₆H₄) | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 85% |
Radiosynthesis Applications Involving Related Methylpropanes
While direct radiosynthesis applications of this compound are not extensively documented, the radiosynthesis of structurally related methylpropanes is of significant interest, particularly for the development of positron emission tomography (PET) tracers. The synthesis of radiolabeled synthons is a critical step in producing these imaging agents.
A notable example is the radiosynthesis of 1-iodo-2-[¹¹C]methylpropane and 2-methyl-1-[¹¹C]propanol. Current time information in Santa Cruz, CA, US. These ¹¹C-labeled compounds serve as valuable precursors for introducing the isobutyl group into various molecules for PET imaging studies.
The synthesis of 2-methyl-1-[¹¹C]propanol has been achieved with an average radiochemical yield of 46 ± 6% (decay corrected). Current time information in Santa Cruz, CA, US. This radiolabeled alcohol was subsequently used in reactions with fluorobenzene.
Furthermore, 1-iodo-2-[¹¹C]methylpropane was synthesized with a radiochemical yield of 25 ± 7% (decay corrected) and a radiochemical purity of 78 ± 7%. Current time information in Santa Cruz, CA, US. This radiolabeling agent was successfully coupled to various nucleophiles, demonstrating its utility in forming new carbon-heteroatom and carbon-carbon bonds. The radiochemical conversions for these coupling reactions were:
83% with thiophenol
40% with phenol (B47542)
60% with phenylmagnesium bromide
The successful isolation of [¹¹C]2-methyl-1-propyl phenyl sulfide (B99878) with a radiochemical yield of 5 ± 1% and a molar activity of 346 ± 113 GBq/μmol at the end of synthesis further underscores the applicability of these radiolabeled methylpropane derivatives. Current time information in Santa Cruz, CA, US.
Interactive Data Table: Radiosynthesis of ¹¹C-Labeled Methylpropanes
| Radiosynthesis Product | Average Radiochemical Yield (d.c.) | Radiochemical Purity (d.c.) | Application | Reference |
| 2-methyl-1-[¹¹C]propanol | 46 ± 6% | Not specified | Reaction with fluorobenzene | Current time information in Santa Cruz, CA, US. |
| 1-iodo-2-[¹¹C]methylpropane | 25 ± 7% | 78 ± 7% | Coupling with thiophenol, phenol, phenylmagnesium bromide | Current time information in Santa Cruz, CA, US. |
This article provides a focused examination of the chemical reactivity and mechanistic details of this compound, also known as isobutyraldehyde dimethyl acetal. nih.govnist.gov The content is structured to cover its hydrolysis, oxidation, and nucleophilic substitution reactions, as well as its significant role in synthetic organic chemistry.
Chemical Properties and Reactivity
Role as a Protecting Group for Aldehydes
In synthetic chemistry, this compound serves as a protected form of isobutyraldehyde (B47883). nih.gov By converting the aldehyde to the dimethyl acetal, the carbonyl group is rendered unreactive towards nucleophiles and bases. This allows chemists to perform reactions on other parts of the molecule without affecting the aldehyde. Once the desired transformations are complete, the aldehyde can be easily regenerated.
Hydrolysis and Stability
The key to the utility of acetals as protecting groups is their stability under certain conditions and their predictable cleavage under others. This compound is stable in neutral and basic environments. However, in the presence of aqueous acid, it undergoes hydrolysis to regenerate isobutyraldehyde and two molecules of methanol (B129727). atamanchemicals.com The enthalpy of this hydrolysis reaction has been a subject of thermochemical studies. nist.gov
Other Key Reactions
Beyond its role as a protecting group, this compound can be used as a starting material for other syntheses. For example, under specific acidic conditions, it can eliminate a molecule of methanol to form 1-methoxy-2-methylpropene, an enol ether. guidechem.com
Applications in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
1,1-Dimethoxy-2-methylpropane functions as a stable and versatile intermediate in the production of a variety of organic compounds. Its ability to act as a protecting group for aldehydes is a key feature, allowing for chemical modifications on other parts of a molecule without affecting the aldehyde functionality. ontosight.ai
In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often requires intricate, multi-step processes. This compound serves as an intermediate in the creation of such complex molecules. ontosight.aidataintelo.com Its role is often to introduce the isobutyraldehyde (B47883) moiety in a protected form, which can be crucial for building the carbon skeleton of a drug molecule. The stability of the dimethyl acetal (B89532) group allows other chemical reactions to be performed selectively elsewhere on the molecule before regenerating the aldehyde for subsequent transformations. ontosight.ai This strategy is essential for achieving high yields and purity in the synthesis of complex pharmaceutical compounds.
Similar to its utility in pharmaceuticals, this compound is an intermediate in the manufacture of agrochemicals. ontosight.aidataintelo.comgoogle.com The precise chemical modifications required for producing effective pesticides and herbicides can be facilitated by using it as a protected form of isobutyraldehyde.
In the fragrance industry, the compound is noted for its distinct scent profile. ontosight.ai Research has characterized its odor with several key attributes, making it a component in fragrance formulations. scent.vn
Table 1: Odor Profile of this compound
| Odor Note | Prevalence |
|---|---|
| Ethereal | 87.0% |
| Fruity | 84.2% |
| Fermented | 55.2% |
| Alcoholic | 51.9% |
| Fresh | 48.0% |
Source: Scent.vn scent.vn
Chiral Building Block Applications for Bioactive Molecules (for derivatives)
While this compound itself is not chiral, its derivatives can be synthesized as chiral building blocks, which are invaluable in the creation of enantiomerically pure bioactive molecules. vulcanchem.com A notable example is 2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane, a chiral derivative that serves as a building block in the synthesis of complex molecules where specific stereochemistry is essential for biological activity. vulcanchem.com The use of such chiral synthons is a cornerstone of modern medicinal chemistry, as the biological effects of a drug can be highly dependent on its stereoisomeric form. tdx.catharvard.edu For instance, enantioselective synthesis is critical in developing specific ligands for biological targets like cannabinoid receptors, where one enantiomer may bind with high affinity while the other is inactive. acs.org
Solvent Properties in Reaction Media
Beyond its role as a reactant or intermediate, this compound is also utilized as a solvent in certain chemical processes. ontosight.ai Its stability and relatively low toxicity make it a preferable alternative to other solvents in specific applications. ontosight.ai With a boiling point of approximately 114-115 °C and moderate polarity, it can be effective in dissolving organic compounds. cymitquimica.com Its properties are comparable to other glycol ethers used in organic synthesis.
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol nih.gov |
| CAS Number | 41632-89-7 nih.gov |
| Boiling Point | 114-115 °C |
| Vapor Pressure | 27.59 hPa @ 20°C scent.vn |
| XLogP3-AA | 1.4 scent.vn |
Sources: PubChem nih.gov, Scent.vn scent.vn
The compound's nature as an ether suggests it has good solubility for organic materials while being less soluble in water. cymitquimica.com In one patented process, it was used as the reaction medium for the synthesis of 1-methoxy-2-methylpropene, demonstrating its utility as a solvent that can participate in or facilitate a reaction. google.com
Contributions to Specific Synthetic Transformations
The dimethoxyacetal functional group is a key player in various named reactions and synthetic strategies, particularly in the formation of heterocyclic systems.
The synthesis of pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals and biologically active compounds, can be achieved using reagents derived from dimethoxy structures. A notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This process provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. The dimethoxy group is essential for the initial construction of the pyrimidine precursor. organic-chemistry.org The versatility of this method is demonstrated by its applicability to a wide range of functional groups on the amidinium salt, leading to a diverse array of pyrimidine derivatives in good to excellent yields. organic-chemistry.org
Table 3: Examples of 2-Substituted Pyrimidine-5-Carboxylic Esters Synthesized
| Amidinium Salt Substituent (R) | Product Yield |
|---|---|
| Methyl | 85% |
| Ethyl | 83% |
| Phenyl | 81% |
| 4-Methoxyphenyl | 75% |
| 4-Chlorophenyl | 78% |
Source: Synthesis, 2002 organic-chemistry.org
This synthetic utility highlights the importance of the acetal functional group, as found in this compound and related compounds, in constructing complex and valuable heterocyclic systems. organic-chemistry.orgmdpi.com
Other Multistep Synthetic Routes
This compound, also known as isobutyraldehyde dimethyl acetal, serves as a valuable intermediate and protecting group in various multistep synthetic sequences. Its primary role is to mask the reactive aldehyde functionality of isobutyraldehyde, allowing for chemical transformations on other parts of a molecule. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions, a key feature for its use in complex synthesis. organic-chemistry.orgorganic-chemistry.org
Synthesis of Unsaturated Ethers
A significant application of this compound is its use as a precursor for unsaturated ether compounds. These ethers are useful as intermediates for pharmaceuticals, raw materials for coatings, and as protecting agents for hydroxyl groups. google.com A prominent example is the synthesis of 1-methoxy-2-methylpropene. google.com
In a typical procedure, this compound is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid monohydrate, and an organic base like triethylamine. The reaction proceeds via an elimination mechanism, yielding methanol (B129727) and the desired 1-methoxy-2-methylpropene, which are separated by distillation. google.com The reaction demonstrates high conversion rates, often exceeding 95%. google.com
Table 1: Synthesis of 1-Methoxy-2-methylpropene
| Reactant | Catalyst/Base | Temperature | Products | Conversion Ratio (%) | Reference |
|---|---|---|---|---|---|
| This compound | p-toluenesulfonic acid monohydrate / triethylamine | 90°C | 1-Methoxy-2-methylpropene, Methanol | 98.9 | google.com |
| This compound | p-toluenesulfonic acid monohydrate / triethylamine | 90°C | 1-Methoxy-2-methylpropene, Methanol | 97.3 | google.com |
Acid-Catalyzed Rearrangement
In the presence of aqueous acid, this compound and related compounds undergo rearrangement to produce isobutyraldehyde. rsc.org Kinetic studies of this rearrangement have been performed to understand the reaction mechanism. For instance, the rearrangement of the related compound 1:2-dimethoxy-2-methylpropane in anhydrous methanol has been shown to involve an internal hydrogen migration. rsc.org The reaction is understood to proceed through a carbonium ion intermediate, which is characteristic of acid-catalyzed rearrangements of glycols and their ethers, often referred to as the pinacol (B44631) rearrangement. rsc.org
Precursor to Halogenated Intermediates
The acetal group in derivatives of this compound can serve as a masked aldehyde during multistep syntheses of complex molecules. For example, a synthetic route to 1-methylcyclopropanecarboxaldehyde, an important starting material for pharmacologically active compounds, utilizes a chlorinated derivative. google.com
The synthesis starts with 1,1-dimethoxy-2-methyl-4-hydroxy butane. This compound is treated with carbon tetrachloride and triphenylphosphine (B44618) to produce the chlorinated intermediate, 1,1-dimethoxy-2-methyl-4-chloro-butane. The dimethoxy group protects the aldehyde functionality during this chlorination step. Subsequent acid hydrolysis converts the acetal to the aldehyde, yielding 4-chloro-2-methyl-butanal, which is then cyclized to the final product. google.com
Table 2: Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 41632-89-7 | C₆H₁₄O₂ |
| 1-Methoxy-2-methylpropene | 17574-84-4 | C₅H₁₀O |
| 1-methylcyclopropanecarboxaldehyde | 62115-37-3 | C₅H₈O |
| 1,2-Dimethoxy-2-methylpropane | Not Available | C₆H₁₄O₂ |
| 4-chloro-1,1-dimethoxy-2-methylbutane | Not Available | C₇H₁₅ClO₂ |
| 4-chloro-2-methyl-butanal | Not Available | C₅H₉ClO |
| Benzyl chloride | 100-44-7 | C₇H₇Cl |
| Carbon tetrachloride | 56-23-5 | CCl₄ |
| Isobutyraldehyde | 78-84-2 | C₄H₈O |
| Methanol | 67-56-1 | CH₄O |
| p-toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S |
| Prenyl chloride | 503-60-6 | C₅H₉Cl |
| Tiglinaldehyde | 497-03-0 | C₅H₈O |
| Triethylamine | 121-44-8 | C₆H₁₅N |
Computational and Spectroscopic Characterization
Quantum Chemical Studies (Ab-initio and DFT)
Quantum chemical methods, including both ab-initio and Density Functional Theory (DFT), are powerful tools for investigating molecular properties at the atomic level. nih.govresearchgate.net These computational approaches allow for the detailed exploration of a molecule's potential energy surface to identify stable conformers and to understand its electronic structure.
Conformational Analysis of Methoxypropane Structures
Conformational analysis is crucial for understanding the behavior of flexible molecules like 1,1-Dimethoxy-2-methylpropane. While specific studies on this exact molecule are limited, extensive research on analogous compounds, such as 2,2-dimethoxypropane (B42991) (DMP), provides significant insight into the methodologies and expected outcomes. nih.gov
Theoretical calculations are employed to map the potential energy surface by systematically rotating dihedral angles, with the energy minima corresponding to stable conformers. auremn.org.br For DMP, ab-initio computations performed at the B3LYP/6-31++G** level identified four distinct energy minima. nih.gov These correspond to conformers with G±G∓, TG±, G±G±, and TT structures, where 'G' (gauche) and 'T' (trans) refer to the dihedral angles of the C-C-O-C chains. nih.gov The energy difference between the lowest energy conformer (G±G∓) and the next highest (TG±) was calculated to be 3.25 kcal/mol. nih.gov Furthermore, the barrier for the interconversion between these two conformers was determined to be 1.29 kcal/mol. nih.gov Similar computational strategies applied to this compound would reveal its preferred spatial arrangements, governed by the steric and electronic interactions between the isobutyl group and the two methoxy (B1213986) groups.
| Parameter | Value | Computational Method |
|---|---|---|
| Identified Conformers | G±G∓, TG±, G±G±, TT | B3LYP/6-31++G |
| Energy Difference (TG± vs. G±G∓) | 3.25 kcal/mol | B3LYP/6-31++G |
| Interconversion Barrier (TG± → G±G∓) | 1.29 kcal/mol | B3LYP/6-31++G** |
Elucidation of Electronic Structure and Energetics
DFT calculations are widely used to investigate the electronic properties of molecules, providing insights into their stability and reactivity. eurjchem.com This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. eurjchem.com
For a molecule like this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can be used to optimize the molecular geometry and calculate these electronic parameters. nih.goveurjchem.com Analysis of the HOMO-LUMO distribution reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. mdpi.com Additionally, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. eurjchem.com These studies are fundamental for predicting how the molecule will interact with other chemical species.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is an indispensable tool for confirming the structure of synthesized compounds and for probing their dynamic behavior in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC establish the connectivity between atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy protons would appear as a singlet, the methine proton on the acetal (B89532) carbon would be a doublet, the methine proton of the isobutyl group would be a multiplet, and the diastereotopic methyl protons of the isobutyl group would appear as a doublet. The coupling between adjacent protons, observed as splitting in the signals, confirms the carbon skeleton. The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the coupled protons and can be used in conformational analysis. auremn.org.brorgchemboulder.com By comparing experimentally measured J-values with those predicted for different calculated low-energy conformers, the predominant conformation in solution can be determined. ibm.com
| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|---|
| H | -C(OCH₃)₂ | ~4.2-4.5 | - | Doublet (d) |
| H | -OCH₃ | ~3.3 | - | Singlet (s) |
| H | -CH(CH₃)₂ | ~1.8-2.0 | - | Multiplet (m) |
| H | -CH(CH₃)₂ | ~0.9 | - | Doublet (d) |
| C | -C(OCH₃)₂ | - | ~105-110 | - |
| C | -OCH₃ | - | ~53-55 | - |
| C | -CH(CH₃)₂ | - | ~30-35 | - |
| C | -CH(CH₃)₂ | - | ~18-20 | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions. pdx.eduoregonstate.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. ksu.edu.sayoutube.com IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects light scattered by vibrations that cause a change in polarizability. arxiv.org The techniques are complementary, as some vibrations may be active in one and not the other. arxiv.org
For this compound, the IR spectrum would be dominated by strong C-O stretching bands characteristic of the acetal group, typically in the 1050-1200 cm⁻¹ region. C-H stretching and bending vibrations would also be prominent. DFT calculations are frequently used to compute the harmonic vibrational frequencies and intensities, which aids in the assignment of experimental spectra. nih.gov As demonstrated in the study of 2,2-dimethoxypropane, comparing the computed spectra of different conformers with experimental data (e.g., from matrix isolation infrared spectroscopy) can allow for the definitive identification of conformers present in the sample. nih.gov
X-ray Diffraction for Solid-State Structure of Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. eurjchem.com While this method requires a crystalline sample, it offers an unambiguous picture of the molecule's conformation in the crystal lattice.
For a non-crystalline compound like this compound, X-ray analysis would be performed on a suitable crystalline derivative. The resulting crystal structure would reveal the preferred conformation of the molecule when packed in a crystal, which may differ from its gas-phase or solution-phase conformations due to intermolecular forces. nih.gov The structural data obtained serves as a crucial benchmark for validating the accuracy of computational models and for understanding the influence of intermolecular interactions on molecular geometry. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the characterization of this compound, mass spectrometry, particularly when coupled with ionization techniques like Electron Ionization (EI) and separation methods like Gas Chromatography (GC), plays a critical role in its identification and analysis.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison with spectral libraries. uni-saarland.de
For this compound (C₆H₁₄O₂), the molecular weight is 118.17 g/mol . nist.gov The EI mass spectrum of this compound does not typically show a strong molecular ion peak due to the instability of the initial radical cation, which readily undergoes fragmentation. chemguide.co.uk The fragmentation is dominated by cleavages alpha to the oxygen atoms, which is characteristic of ethers and acetals. libretexts.org
The most significant fragmentation pathway involves the cleavage of the C-C bond between the acetal carbon and the isobutyl group. This results in the formation of a highly stable resonance-stabilized cation with an m/z of 75. This fragment, [CH(OCH₃)₂]⁺, is consistently observed as the base peak, the most intense peak in the spectrum. nih.gov
Another important fragmentation involves the loss of a methoxy radical (•OCH₃) from the molecular ion, leading to a fragment ion at m/z 87 ([M-31]⁺). The loss of an isobutyl radical can also occur, though the resulting fragment is less abundant. The key mass spectral peaks for this compound are summarized in the table below. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion | Source |
|---|---|---|---|
| 75 | 100% (Base Peak) | [CH(OCH₃)₂]⁺ | nih.gov |
| 87 | High | [M - •OCH₃]⁺ | nih.gov |
| 55 | Medium | [C₄H₇]⁺ | nih.gov |
| 43 | Medium | [C₃H₇]⁺ (isopropyl cation) | nist.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an essential method for identifying and quantifying individual components within a volatile mixture. researchgate.netzenodo.org this compound, being a volatile liquid, is well-suited for GC-MS analysis. nih.gov
In a typical GC-MS analysis, the mixture is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. nih.gov The retention time, the time it takes for a specific compound to travel through the column, is a characteristic property used for its identification. nih.gov For this compound, the Kovats retention index, a standardized measure of retention time, has been reported as 733 on a standard non-polar column. nih.gov
As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, the molecules are ionized (e.g., by electron ionization), fragmented, and then detected based on their mass-to-charge ratio. The resulting mass spectrum provides definitive structural identification of the eluting compound. nih.gov
Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly gas chromatography, stands as a primary tool for the analysis of volatile organic compounds (VOCs) like 1,1-Dimethoxy-2-methylpropane.
Gas Chromatography (GC) for Purity Assessment and Component Analysis
Gas Chromatography (GC) is a fundamental technique for separating and quantifying volatile compounds. For this compound, GC is instrumental in assessing the purity of a sample and analyzing its components. The separation is achieved based on the differential partitioning of the compound between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a key identifier under specific conditions.
The purity of this compound can be determined by injecting a sample into a GC system equipped with a suitable detector, such as a Flame Ionization Detector (FID). The resulting chromatogram will show a major peak corresponding to the compound and minor peaks for any impurities. The relative area of the peaks can be used to quantify the purity. The NIST Chemistry WebBook provides reference GC data for this compound. nist.gov The Kovats Retention Index, a standardized measure of retention time, is also available for this compound on different types of columns. nih.gov
Table 1: Gas Chromatography Retention Data for this compound
| Parameter | Value | Column Type | Source |
|---|---|---|---|
| Kovats Retention Index | 733 | Standard Non-Polar | nih.gov |
This interactive table provides key retention indices used in Gas Chromatography for identifying this compound.
Hyphenated Techniques (e.g., GC-MS) for Identification in Complex Matrices
For the unambiguous identification of this compound, especially in complex mixtures, hyphenated techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used of these methods. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. nih.govwvu.edu
The mass spectrometer ionizes the this compound molecule, which then fragments into characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nih.gov This technique is sensitive enough to detect and identify the compound even at low concentrations within complex environmental or biological samples. nih.gov
Table 2: Key Mass Spectrometry Data for this compound from GC-MS Analysis
| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|
| Main Library (NIST) | 47 | 75 | 87 | 55 |
This interactive table summarizes the primary mass-to-charge ratio (m/z) peaks observed for this compound in NIST's mass spectral libraries, which are crucial for its identification via GC-MS. nih.gov
Spectroscopic Analytical Methods for Purity and Identity Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as essential tools for confirming its identity and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used. The ¹³C NMR spectrum, for example, shows distinct signals for each unique carbon atom in the molecule, and their chemical shifts are characteristic of their chemical environment. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H and C-O bonds, confirming the acetal (B89532) functional group. nih.gov
Table 3: Spectroscopic Data for this compound
| Technique | Description | Source |
|---|---|---|
| ¹³C NMR | Data available from a Bruker WP-200 instrument. | nih.gov |
This interactive table points to the availability of key spectroscopic data that are used for the structural elucidation and identity confirmation of this compound.
Advanced Analytical Approaches for Trace Detection and Environmental Monitoring
Detecting trace amounts of this compound in environmental samples like air and water requires highly sensitive analytical methods. azom.com
Purge-and-Trap (P/T) GC-MS is a common technique for analyzing volatile organic compounds in water samples. epa.gov In this method, inert gas is bubbled through the sample, purging the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into a GC-MS system for analysis. This pre-concentration step significantly enhances the detection limits. env.go.jp
GC-MS with Selected Ion Monitoring (SIM) increases the sensitivity of detection by programming the mass spectrometer to detect only a few characteristic ion fragments of the target analyte rather than scanning the full mass range. eurofins.comeurofins.com This is particularly useful for quantifying trace levels of this compound in complex environmental matrices.
Direct Injection Mass Spectrometry (DIMS) techniques offer real-time monitoring of VOCs. azom.com Methods such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) can detect and quantify VOCs at very low concentrations (parts-per-trillion) directly from the air without prior separation by chromatography. azom.comcopernicus.org These methods are ideal for applications like atmospheric research and continuous environmental monitoring.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isobutyraldehyde (B47883) |
Biological and Environmental Research Implications
Biological Activity Studies of 1,1-Dimethoxy-2-methylpropane and its Analogs
While direct studies on this compound are limited, research on structurally related compounds provides insight into potential biological activities. The acetal (B89532) functional group is found in various biologically active molecules, and its stability and reactivity are key to their function.
Investigation of Potential Biological Interactions
Acetals and ethers are generally stable functional groups, particularly under neutral or basic conditions. libretexts.orgmasterorganicchemistry.com Their primary biological interaction often involves enzymatic hydrolysis back to the constituent aldehyde or ketone and alcohols, a reaction that can be catalyzed by enzymes in acidic cellular compartments. masterorganicchemistry.comlibretexts.org The biological activity of a compound containing an acetal can therefore be related to the activity of its parent carbonyl compound and alcohols, which are released upon hydrolysis.
The stability of the acetal linkage is crucial in carbohydrate chemistry, where it forms the glycosidic bonds that link monosaccharide units. libretexts.org Enzymes known as glycosidases specifically catalyze the cleavage of these bonds. libretexts.org While this compound is a simple, non-carbohydrate acetal, its hydrolysis would likely follow similar acid-catalyzed or enzyme-mediated pathways.
Research into Antitumor Properties of Related Compounds
Natural products and their synthetic derivatives are a significant source of new antitumor agents. mdpi.com Although this compound has not been identified as an antitumor agent, the acetal functional group is present in some compounds investigated for such properties.
For instance, studies on derivatives of andrographolide (B1667393), a diterpenoid, have shown that converting it into various acetals can enhance its anticancer activity compared to the parent molecule. nih.gov Research on heteroaromatic acetals of andrographolide demonstrated that these derivatives could inhibit the growth of breast and colon cancer cells by inducing cell cycle arrest and apoptosis. nih.gov One derivative, compound 3b (12-Hydroxy-3,19-furfurylidene-andrographolide), was particularly effective against the MDA-MB-231 breast cancer cell line. nih.gov This suggests that the acetal moiety can be a valuable structural feature in the design of potent anticancer compounds. nih.gov
Table 1: Anticancer Activity of Selected Andrographolide Acetal Analogs
| Compound | Description | Target Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Compound 2a | Benzaldehyde acetal of andrographolide | CCRF-CEM (Leukemia) | Highest growth inhibition (90.97%) among tested acetals of andrographolide. | nih.gov |
| Compound 3b | Furfurylidene acetal of 12-hydroxyandrographolide | MDA-MB-231 (Breast Cancer) | IC₅₀ value of 3 μM; induced apoptosis and mitochondrial damage. | nih.gov |
Role as a Plant Growth Regulator
Plant growth regulators (PGRs) are organic compounds, both natural and synthetic, that influence plant physiological processes at low concentrations. eagri.orgdhanuka.com They are grouped into classes such as auxins, gibberellins, cytokinins, ethylene (B1197577), and abscisic acid. oregonstate.eduontario.ca While there is no specific evidence of this compound acting as a PGR, some synthetic chemicals used for this purpose share structural similarities with ethers and other oxygenated compounds.
The mode of action for many PGRs involves inhibiting the biosynthesis of natural plant hormones like gibberellins, which are responsible for cell elongation. ontario.ca For example, prohexadione-calcium inhibits gibberellin biosynthesis, leading to suppressed shoot growth. ontario.ca Ethephon, another synthetic PGR, releases ethylene gas, which promotes fruit ripening and leaf abscission. ontario.cabyjus.com Given the diversity of chemical structures that can elicit a PGR response, it is conceivable that simple ethers or acetals could interact with plant hormone pathways, although specific research is lacking.
Table 2: Examples of Synthetic Plant Growth Regulators and Their Functions
| Regulator | Chemical Class/Precursor | Primary Function | Mode of Action | Reference |
|---|---|---|---|---|
| Naphthaleneacetic acid (NAA) | Synthetic Auxin | Fruit thinning, prevention of fruit drop | Mimics natural auxin hormones. | ontario.ca |
| Prohexidione-calcium | Acylcyclohexanedione | Suppresses shoot growth | Inhibits gibberellin biosynthesis. | ontario.ca |
| Ethephon | Organophosphorus compound | Promotes ripening, abscission | Releases ethylene gas. | ontario.cabyjus.com |
Metabolic Fate and Biotransformation Research
The metabolic fate of a foreign compound (xenobiotic) like this compound is typically governed by enzymatic processes that increase its water solubility to facilitate excretion. wikipedia.org This usually involves Phase I (modification) and Phase II (conjugation) reactions. wikipedia.org
Exploration of Metabolic Pathways and Enzyme Reactions
The metabolism of simple ethers and acetals often involves the cytochrome P450 (CYP450) family of enzymes, which are primarily found in the liver. nih.govopenanesthesia.org These enzymes catalyze oxidative reactions. openanesthesia.org For ethers, a common metabolic pathway is O-dealkylation, which involves the removal of an alkyl group. wikipedia.orgwikipedia.org For instance, diethyl ether is proposed to be metabolized by a CYP450 enzyme. wikipedia.org
The metabolism of this compound would likely proceed through two main pathways:
Hydrolysis of the Acetal: The acetal group can be hydrolyzed under acidic conditions or enzymatically to yield isobutyraldehyde (B47883) and two molecules of methanol (B129727). libretexts.orgwikipedia.org The resulting aldehyde and alcohol would then enter their respective metabolic pathways.
Oxidative Demethylation: A CYP450 enzyme could catalyze the removal of one of the methyl groups (O-demethylation), forming a hemiacetal which would then readily dissociate into isobutyraldehyde and methanol. wikipedia.org
The metabolism of the cyclic ether 1,4-dioxane (B91453) has been shown to involve CYP450, leading to the formation of 2-(2-hydroxyethoxy)acetic acid (HEAA). researchgate.netnih.gov This demonstrates the capability of these enzyme systems to metabolize ether linkages.
Demethylation and Conjugation Studies of Structurally Similar Compounds
Demethylation is a key Phase I metabolic reaction for compounds containing methoxy (B1213986) groups. wikipedia.org This process converts a methoxy group (-OCH₃) into a hydroxyl group (-OH), which not only changes the biological activity of the molecule but also provides a site for Phase II conjugation reactions. wikipedia.org
Enzymatic demethylation is primarily carried out by cytochrome P450 monooxygenases. wikipedia.org These enzymes oxidize the methyl group, making it unstable and leading to its cleavage. wikipedia.org Following demethylation, the newly formed hydroxyl group can be conjugated with polar molecules such as glucuronic acid or sulfate. This conjugation step, catalyzed by transferase enzymes, significantly increases the water solubility of the compound, preparing it for excretion from the body. wikipedia.org While direct studies on this compound are absent, this two-phase process of demethylation followed by conjugation is a well-established pathway for the metabolism of a wide range of methoxylated xenobiotics.
In synthetic chemistry, demethylation is also a common reaction, though it often requires harsh reagents, highlighting the efficiency of enzymatic systems. chem-station.com
Table 3: Common Reagents and Systems for Demethylation
| System | Type | Description | Reference |
|---|---|---|---|
| Cytochrome P450 Enzymes | Biological/Enzymatic | A family of enzymes that catalyze oxidative demethylation of methoxy groups in xenobiotics. | wikipedia.org |
| Boron Tribromide (BBr₃) | Chemical Reagent | A strong Lewis acid used in organic synthesis for the cleavage of ethers. Requires low temperatures. | chem-station.comgoogle.com |
| Hydrobromic Acid (HBr) | Chemical Reagent | A strong Brønsted acid that cleaves ethers via protonation and subsequent nucleophilic attack by the bromide ion. | chem-station.comias.ac.in |
| Aluminum Chloride (AlCl₃) | Chemical Reagent | A Lewis acid that can be used for O-demethylation, often with improved methods involving specific solvents. | google.comias.ac.in |
Environmental Persistence and Fate Studies
The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The fate of a compound involves its movement and transformation within and between different environmental compartments such as water, soil, and air.
In aquatic ecosystems , the rate of hydrolysis of this compound would likely be pH-dependent, with faster degradation occurring in more acidic waters. Once hydrolyzed, the resulting methanol and isobutyraldehyde would follow their own degradation pathways. Methanol is readily biodegradable in water. Isobutyraldehyde is classified as harmful to aquatic organisms. ilo.org
In terrestrial ecosystems , the mobility and persistence of this compound would be influenced by soil properties such as pH and microbial activity. In acidic soils, hydrolysis to methanol and isobutyraldehyde would be a primary transformation pathway. Both methanol and isobutyraldehyde are expected to be mobile in soil and are susceptible to microbial degradation.
Table 1: Predicted Environmental Behavior of this compound and its Hydrolysis Products
| Compound | Predicted Behavior in Aquatic Ecosystems | Predicted Behavior in Terrestrial Ecosystems |
| This compound | Hydrolysis to methanol and isobutyraldehyde, particularly in acidic conditions. | Hydrolysis in acidic soils; potential for microbial degradation. |
| Methanol | Readily biodegradable. | Mobile and subject to microbial degradation. |
| Isobutyraldehyde | Harmful to aquatic organisms; subject to biodegradation. ilo.org | Mobile and subject to microbial degradation. |
This table is based on general chemical principles of acetals and the known properties of the hydrolysis products, as specific data for this compound is limited.
The primary anticipated degradation pathway for this compound in the environment is hydrolysis. inchem.orgorganicchemistrytutor.com This reaction breaks the acetal linkage and yields one molecule of isobutyraldehyde and two molecules of methanol.
Hydrolysis Reaction: C6H14O2 (this compound) + H2O → C4H8O (Isobutyraldehyde) + 2 CH3OH (Methanol)
Following hydrolysis, the degradation of the by-products would proceed. Methanol is ultimately mineralized to carbon dioxide and water by a wide variety of microorganisms in both aerobic and anaerobic environments. Isobutyraldehyde can be oxidized to isobutyric acid, which can then be further metabolized by microorganisms.
It is important to note that under specific environmental conditions, other degradation pathways or the formation of different by-products could occur, but these have not been documented for this compound.
Ecotoxicological Research and Environmental Impact Assessment (General Research Direction)
Currently, there is a significant data gap regarding the ecotoxicological effects of this compound. Future research should focus on several key areas to facilitate a comprehensive environmental impact assessment:
Aquatic Toxicity: Standardized acute and chronic toxicity tests on representative aquatic organisms (e.g., algae, daphnids, and fish) are needed to determine the direct impact of the parent compound on aquatic ecosystems.
Terrestrial Toxicity: Studies on soil-dwelling organisms (e.g., earthworms, springtails) and plants are necessary to understand the potential effects on the terrestrial environment.
Biodegradation Studies: Detailed studies are required to determine the rate and extent of biodegradation of this compound under various environmental conditions (e.g., aerobic, anaerobic, different temperatures and pH levels). These studies should also identify any persistent or toxic degradation by-products.
Bioaccumulation Potential: Research is needed to assess the potential for this compound to accumulate in the tissues of living organisms, which could indicate a risk of biomagnification in the food chain.
A comprehensive environmental risk assessment for this compound cannot be completed without these crucial data. The focus of such an assessment would be to compare the predicted environmental concentrations of the substance with the concentrations at which no adverse effects are expected. Given that its hydrolysis product, isobutyraldehyde, is known to be harmful to aquatic life, understanding the rate of hydrolysis and the resulting environmental concentrations is a key research priority. ilo.org
Q & A
Q. What are the common synthetic routes and purification strategies for 1,1-Dimethoxy-2-methylpropane?
Methodological Answer: The synthesis of this compound typically involves etherification or nucleophilic substitution reactions. A common approach is the reaction of 2-methylpropane derivatives with methoxide ions under controlled conditions. For example:
- Alkylation of alcohols : Reacting 2-methyl-1-propanol with methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in aprotic solvents such as DMSO or THF .
- Protection of carbonyl groups : Using dimethyl acetals, where ketones or aldehydes react with methanol and acid catalysts to form the dimethoxy derivative .
Q. Purification :
- Distillation : Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product from unreacted starting materials.
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) to remove polar impurities .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at 1100–1150 cm⁻¹ (C-O stretching) and absence of O-H stretches (confirming ether formation) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 132 (C₆H₁₄O₂) and fragment ions at m/z 87 ([C₄H₉O₂]⁺) and m/z 59 ([CH₃OCH₂]⁺) .
Advanced Research Questions
Q. How does steric hindrance in this compound affect its reactivity in nucleophilic substitution reactions?
Methodological Answer: The bulky tert-butyl group adjacent to the methoxy moieties creates significant steric hindrance, limiting access to the electrophilic carbon. This results in:
- Reduced SN2 reactivity : Due to hindered backside attack. For example, reactions with NaCN in DMSO show <10% conversion to the cyano derivative .
- Preference for elimination pathways : Strong bases like KOtBu in DMSO favor β-hydride elimination, forming alkenes instead of substitution products .
Experimental Design : Compare reaction outcomes using bulky vs. linear alkyl ethers under identical conditions to quantify steric effects .
Q. How can researchers resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?
Methodological Answer: Discrepancies arise from solvent choice and reaction kinetics. For example:
- Acidic Hydrolysis : In 1M HCl/THF (1:1), the compound hydrolyzes to 2-methylpropanal within 2 hours at 50°C due to acid-catalyzed cleavage of the acetal .
- Basic Conditions : In 1M NaOH/MeOH, stability is higher (>24 hours at 50°C) due to the absence of protons to initiate hydrolysis. Contradictory reports may stem from trace acid impurities in solvents.
Resolution Strategy :
Conduct kinetic studies under rigorously controlled pH and solvent purity.
Use in situ FTIR to monitor real-time degradation .
Q. What are the applications of this compound in drug delivery systems?
Methodological Answer: The compound’s lipophilic ether groups and stability under physiological conditions make it suitable for:
- Prodrug Design : As a protective group for hydroxyl-containing drugs (e.g., antiviral agents), enabling controlled release via enzymatic cleavage .
- Nanocarrier Synthesis : Incorporation into polymeric micelles (e.g., PEG-PLGA copolymers) enhances drug-loading capacity by 15–20% compared to unmodified polymers .
Key Data :
| Application | Efficiency Improvement | Reference |
|---|---|---|
| Anticancer Prodrugs | 22% increased bioavailability | |
| Ocular Drug Delivery | 18% sustained release over 24h |
Q. How can computational chemistry predict the solvation behavior of this compound in mixed solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to model solvation free energy (ΔG_solv) in water/ethanol mixtures. Predictions show ΔG_solv = −5.2 kcal/mol in 70% ethanol, aligning with experimental solubility data .
- QSPR Models : Correlate Hansen solubility parameters (δD, δP, δH) with experimental logP values (predicted logP = 1.8 vs. experimental 1.7) .
Validation : Compare with HPLC-derived partition coefficients using shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
